2-Chloro-3-(1-isobutyl-1H-pyrazol-4-yl)pyridine
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Overview
Description
2-Chloro-3-(1-isobutyl-1H-pyrazol-4-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloro group and a pyrazole ring, which is further substituted with an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-isobutyl-1H-pyrazol-4-yl)pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of 2-chloro-3-pyridinecarboxaldehyde with 1-isobutyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-isobutyl-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-3-(1-isobutyl-1H-pyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-isobutyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and pyrazole groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1-isobutyl-1H-pyrazol-3-yl)pyridine
- 2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyridine
- 2-Chloro-3-(1-isopropyl-1H-pyrazol-4-yl)pyridine
Uniqueness
2-Chloro-3-(1-isobutyl-1H-pyrazol-4-yl)pyridine is unique due to the specific substitution pattern on the pyrazole and pyridine rings. The presence of the isobutyl group on the pyrazole ring can influence the compound’s steric and electronic properties, potentially leading to different reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-3-[1-(2-methylpropyl)pyrazol-4-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)7-16-8-10(6-15-16)11-4-3-5-14-12(11)13/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUMKTTXAAVIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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